molecular formula C10H6F3N B1352636 (E)-3-(3-(Trifluoromethyl)phenyl)acrylonitrile CAS No. 58177-64-3

(E)-3-(3-(Trifluoromethyl)phenyl)acrylonitrile

Cat. No. B1352636
CAS RN: 58177-64-3
M. Wt: 197.16 g/mol
InChI Key: AQKTWIMZLCJHDR-DUXPYHPUSA-N
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Description

“(E)-3-(3-(Trifluoromethyl)phenyl)acrylonitrile” is an organic compound. It contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom, and a phenyl group (C6H5), which is a functional group made up of six carbon atoms in a cyclic arrangement. The “acrylonitrile” part of the name suggests the presence of a nitrile group (-C≡N), which consists of a carbon atom triple-bonded to a nitrogen atom.





  • Synthesis Analysis

    The synthesis of such a compound would likely involve the reaction of a suitable trifluoromethylphenyl compound with acrylonitrile in the presence of a base. However, without specific literature or experimental data, this is purely speculative.





  • Molecular Structure Analysis

    The molecule likely has a planar structure due to the sp2 hybridization of the carbon atoms in the phenyl ring and the acrylonitrile group. The (E) in the name indicates that the highest priority groups on the double bond are on opposite sides of the bond.





  • Chemical Reactions Analysis

    The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the nitrile group could be hydrolyzed to give a carboxylic acid, or it could undergo reduction to give a primary amine.





  • Physical And Chemical Properties Analysis

    The physical and chemical properties of the compound would depend on factors such as its molecular structure, polarity, and the presence of functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity and physical properties.




  • Scientific Research Applications

    Molecular Structures and Crystallography

    Acrylonitrile derivatives are extensively studied for their unique molecular structures and crystal packing, which are crucial for understanding their physical and chemical properties. For instance, the Z/E isomerism of acrylonitrile derivatives has been investigated to determine the stability and molecular interactions in their crystal structures. Studies on similar compounds demonstrate the influence of molecular geometry on crystal packing and the potential for designing materials with desired physical properties (Tammisetti et al., 2018).

    Optical and Photophysical Properties

    The synthesis and characterization of acrylonitrile derivatives have been targeted for their optical and photophysical properties. This includes the investigation into aggregation-induced emission (AIE) characteristics and mechanochromic properties, which are significant for developing new photonic and optoelectronic devices. For example, triarylacrylonitrile compounds have been designed to exhibit AIE activity and reversible mechanochromism, indicating their potential in sensory and display technologies (Mao et al., 2014).

    Semiconductor and Material Science

    Acrylonitrile derivatives have found applications in semiconductor and material science due to their electronic properties. For instance, derivatives have been synthesized for use in organic thin-film transistors (OTFTs), showcasing high electron mobility and stability under ambient conditions. Such materials are crucial for advancing organic electronics and creating more efficient and durable devices (Nagamatsu et al., 2014).

    Polymer Chemistry and Self-Assembly

    The study of acrylonitrile polymers and copolymers emphasizes their thermosensitive behavior and potential for drug delivery systems. For example, the self-assembly of acrylonitrile-based copolymers in aqueous solutions has been explored for temperature-responsive drug encapsulation and release, showcasing the adaptability of these materials for biomedical applications (Li et al., 2021).

    Safety And Hazards

    Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. However, as a general rule, compounds containing nitrile groups can be hazardous and should be handled with care.




  • Future Directions

    The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the results of any biological testing (if applicable). It could potentially be used in the synthesis of other organic compounds, or in applications such as pharmaceuticals or materials science, depending on its properties.




    properties

    IUPAC Name

    (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H6F3N/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1-5,7H/b4-2+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AQKTWIMZLCJHDR-DUXPYHPUSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC(=C1)C(F)(F)F)C=CC#N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC(=CC(=C1)C(F)(F)F)/C=C/C#N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H6F3N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID001221962
    Record name (2E)-3-[3-(Trifluoromethyl)phenyl]-2-propenenitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID001221962
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    197.16 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (E)-3-(3-(Trifluoromethyl)phenyl)acrylonitrile

    CAS RN

    58177-64-3
    Record name (2E)-3-[3-(Trifluoromethyl)phenyl]-2-propenenitrile
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=58177-64-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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    Record name (E)-3-(3-(Trifluoromethyl)phenyl)acrylonitrile
    Source ChemIDplus
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    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (2E)-3-[3-(Trifluoromethyl)phenyl]-2-propenenitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID001221962
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (E)-3-[3-(trifluoromethyl)phenyl]acrylonitrile
    Source European Chemicals Agency (ECHA)
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    Record name (E)-3-(3-(TRIFLUOROMETHYL)PHENYL)ACRYLONITRILE
    Source FDA Global Substance Registration System (GSRS)
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